molecular formula C7H13BrO2 B1581341 2-(3-Bromopropyl)-2-methyl-1,3-dioxolane CAS No. 24400-75-7

2-(3-Bromopropyl)-2-methyl-1,3-dioxolane

Cat. No.: B1581341
CAS No.: 24400-75-7
M. Wt: 209.08 g/mol
InChI Key: VMAKIQSICJHVNP-UHFFFAOYSA-N
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Description

2-(3-Bromopropyl)-2-methyl-1,3-dioxolane is an organic compound with the molecular formula C7H13BrO2. It is a brominated dioxolane derivative, which is often used as an intermediate in organic synthesis. This compound is characterized by its clear, colorless to yellow liquid appearance and is known for its reactivity due to the presence of the bromine atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromopropyl)-2-methyl-1,3-dioxolane typically involves the reaction of 2-methyl-1,3-dioxolane with 1,3-dibromopropane in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like acetone or acetonitrile. The product is then purified through distillation or recrystallization to obtain the desired compound with high purity.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and cost-effectiveness. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromopropyl)-2-methyl-1,3-dioxolane undergoes various types of chemical reactions, including:

    Nucleophilic Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Elimination: Strong bases such as potassium tert-butoxide or sodium hydride are used in solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are employed under controlled conditions.

Major Products Formed

    Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.

    Elimination: Alkenes are the primary products.

    Oxidation and Reduction: Depending on the reagents used, products can range from alcohols to carboxylic acids.

Scientific Research Applications

2-(3-Bromopropyl)-2-methyl-1,3-dioxolane has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is employed in the development of new drug candidates, particularly those targeting specific enzymes or receptors.

    Material Science: It is used in the synthesis of polymers and other advanced materials with unique properties.

    Biological Studies: The compound is used in biochemical assays to study enzyme kinetics and protein interactions.

Mechanism of Action

The mechanism of action of 2-(3-Bromopropyl)-2-methyl-1,3-dioxolane primarily involves its reactivity as a brominated compound. The bromine atom acts as a leaving group in nucleophilic substitution reactions, allowing the compound to form covalent bonds with various nucleophiles. This reactivity is exploited in organic synthesis to introduce different functional groups into target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Chloropropyl)-2-methyl-1,3-dioxolane
  • 2-(3-Iodopropyl)-2-methyl-1,3-dioxolane
  • 2-(3-Fluoropropyl)-2-methyl-1,3-dioxolane

Uniqueness

Compared to its halogenated analogs, 2-(3-Bromopropyl)-2-methyl-1,3-dioxolane offers a balance between reactivity and stability. The bromine atom provides sufficient reactivity for nucleophilic substitution while maintaining a relatively stable structure. This makes it a versatile intermediate in organic synthesis, offering unique advantages over its chlorinated, iodinated, and fluorinated counterparts.

Properties

IUPAC Name

2-(3-bromopropyl)-2-methyl-1,3-dioxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13BrO2/c1-7(3-2-4-8)9-5-6-10-7/h2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMAKIQSICJHVNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCCO1)CCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60339924
Record name 2-(3-Bromopropyl)-2-methyl-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60339924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24400-75-7
Record name 2-(3-Bromopropyl)-2-methyl-1,3-dioxolane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24400-75-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3-Bromopropyl)-2-methyl-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60339924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

4.0 grams of 5-chloro-2-pentanone ethylene ketal is mixed with 9.0 grams of lithium bromide and 2.0 grams of diisopropylethylamine in 30 ml of tetrahydrofuran which has been distilled from lithium aluminum hydride. The mixture is refluxed under nitrogen for 48 hours, cooled and poured into a mixture of ether and water for extraction. The ether layer is washed twice with water, then with 1 N hydrochloric acid and then twice again with water. The ether layer is then dried over sodium sulfate and evaporated under reduced pressure to give title product.
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Synthesis routes and methods II

Procedure details

4.0 Parts of 5-chloro-2-pentanone ethylene ketal is mixed with 9.0 parts of lithium bromide and 2.0 parts of diisopropylethylamine in 30 parts by volume of tetrahydrofuran which has been distilled from lithium aluminum hydride. The mixture is refluxed under nitrogen for 48 hours, cooled and poured into a mixture of ether and water for extraction. The ether layer is washed twice with water, then with 1 N hydrochloric acid and then twice again with water. The ether layer is then dried over sodium sulfate and evaporated under reduced pressure to give 5-bromo-2-pentanone ethylene ketal of formula XXI of Chart C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary use of 2-(3-Bromopropyl)-2-methyl-1,3-dioxolane in organic synthesis?

A1: this compound is primarily used as an alkylating agent. It allows chemists to introduce a protected 4-ketopentyl group to various nucleophiles. [] This protected ketone functionality can later be revealed under specific reaction conditions, enabling the synthesis of complex molecules.

Q2: How is this compound synthesized?

A2: The synthesis of this compound involves a two-step process: []

    Q3: Are there alternative synthetic routes to obtain similar protected ketone building blocks?

    A3: Yes, the paper describes that 5-chloro-2-pentanone can be converted to 5-iodo-2-pentanone using sodium iodide in acetone. [] This highlights the versatility in choosing the halogen for the final molecule. Additionally, halogen exchange reactions can be employed. For example, treating the chloride derivative (2) with sodium bromide and ethyl bromide yields the bromide derivative (1). Similarly, reacting either the chloride (2) or the bromide (1) with sodium iodide produces the iodide derivative (3). [] This allows for flexibility in synthetic design depending on the reactivity requirements for subsequent steps.

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